REACTION_SMILES
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[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:19][CH:20]([N-:21][CH:22]([CH3:23])[CH3:24])[CH3:25].[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][cH:7][cH:8][c:9]2[c:14]1[O:13][CH2:12][CH2:11][O:10]2.[CH3:26][C:27](=[O:28])[OH:29].[Cl:15][CH2:16][I:17].[Li+:18]>>[C:3](=[O:4])([c:5]1[cH:6][cH:7][cH:8][c:9]2[c:14]1[O:13][CH2:12][CH2:11][O:10]2)[CH2:16][Cl:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc2c1OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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O=C(CCl)c1cccc2c1OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |